5-Formyl-1h-pyrrole-2-propanoic acid ethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Formyl-1h-pyrrole-2-propanoic acid ethyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of a pyrrole derivative with an aldehyde in the presence of a catalyst . The reaction conditions often require a solvent such as ethanol and a temperature range of 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the desired chemical properties and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
5-Formyl-1h-pyrrole-2-propanoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formyl group to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 5-Carboxy-1h-pyrrole-2-propanoic acid ethyl ester.
Reduction: 5-Hydroxymethyl-1h-pyrrole-2-propanoic acid ethyl ester.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Formyl-1h-pyrrole-2-propanoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Formyl-1h-pyrrole-2-propanoic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester: Similar structure but with additional methyl groups.
1H-Pyrrole-2-propanoic acid, 5-formyl-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
Uniqueness
5-Formyl-1h-pyrrole-2-propanoic acid ethyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its formyl and ester groups allow for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 3-(5-formyl-1H-pyrrol-2-yl)propanoate |
InChI |
InChI=1S/C10H13NO3/c1-2-14-10(13)6-5-8-3-4-9(7-12)11-8/h3-4,7,11H,2,5-6H2,1H3 |
InChI Key |
NUCSZXSQWSGCGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(N1)C=O |
Origin of Product |
United States |
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